REACTION_CXSMILES
|
[C:1](OCC)(=O)CC(OCC)=O.[H-].[Na+].[Br:14][C:15]1[C:16](Cl)=[N:17][CH:18]=[C:19]([N+:21]([O-:23])=[O:22])[CH:20]=1.OC1C=CC([N+]([O-])=O)=CN=1>C(OCC)C>[Br:14][C:15]1[C:16]([CH3:1])=[N:17][CH:18]=[C:19]([N+:21]([O-:23])=[O:22])[CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C=C1)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Schnatterer, Synthesis 1990, 499-501)
|
Type
|
ADDITION
|
Details
|
was added in portions over 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
After the mixture had stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had cooled
|
Type
|
ADDITION
|
Details
|
12 N H2SO4 was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
further cooled as it
|
Type
|
ADDITION
|
Details
|
was treated with 50% NaOH
|
Type
|
CUSTOM
|
Details
|
to give an alkaline pH
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with CHCl3 (3×)
|
Type
|
WASH
|
Details
|
the organic extracts were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |